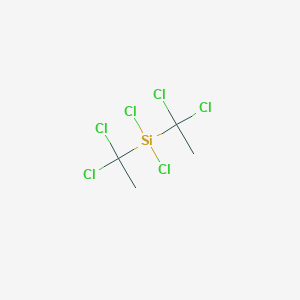
Dichlorobis(1,1-dichloroethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(1,1-dichloroethyl)silane is a chemical compound with the molecular formula C4H6Cl6Si It is a silane derivative characterized by the presence of two dichloroethyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(1,1-dichloroethyl)silane typically involves the reaction of silicon tetrachloride with 1,1-dichloroethane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SiCl4+2C2H4Cl2→Si(C2H4Cl2)2Cl2
The reaction is usually conducted at elevated temperatures and may require the use of a solvent to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the compound in high purity. The use of advanced equipment and technology ensures the efficient and safe production of this chemical.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(1,1-dichloroethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silane derivatives with different substituents.
Oxidation Reactions: Oxidation of the compound can lead to the formation of silicon-oxygen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution Reactions: The major products are silane derivatives with different functional groups.
Reduction Reactions: The products are typically silanes with fewer chlorine atoms.
Oxidation Reactions: The products include silanols and siloxanes.
Scientific Research Applications
Dichlorobis(1,1-dichloroethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dichlorobis(1,1-dichloroethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane (SiHCl3): A commonly used silane with three chlorine atoms attached to silicon.
Tetrachlorosilane (SiCl4): A silane with four chlorine atoms attached to silicon.
Dichlorodimethylsilane (Si(CH3)2Cl2): A silane with two methyl groups and two chlorine atoms attached to silicon.
Uniqueness
Dichlorobis(1,1-dichloroethyl)silane is unique due to the presence of two dichloroethyl groups, which impart distinct chemical properties. This makes it suitable for specific applications where other silanes may not be effective.
Properties
CAS No. |
88137-88-6 |
|---|---|
Molecular Formula |
C4H6Cl6Si |
Molecular Weight |
294.9 g/mol |
IUPAC Name |
dichloro-bis(1,1-dichloroethyl)silane |
InChI |
InChI=1S/C4H6Cl6Si/c1-3(5,6)11(9,10)4(2,7)8/h1-2H3 |
InChI Key |
MWTCHYXCAYVBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC([Si](C(C)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


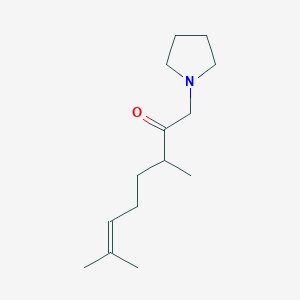
silane](/img/structure/B14389498.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
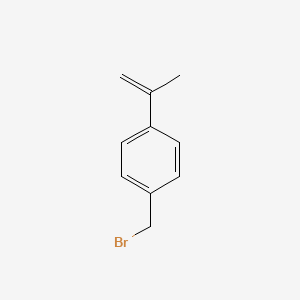
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)

![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
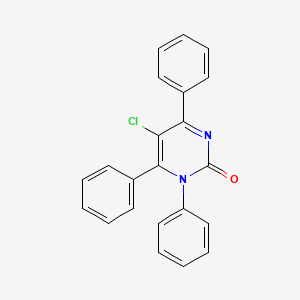
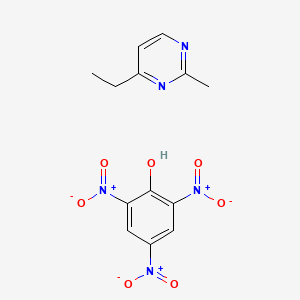
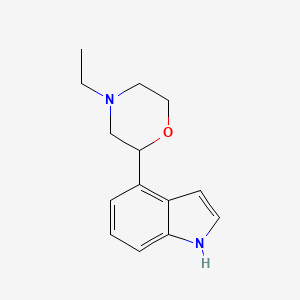
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
